molecular formula C20H15NO4 B8243934 4-[2-amino-3-(4-carboxyphenyl)phenyl]benzoic acid

4-[2-amino-3-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B8243934
M. Wt: 333.3 g/mol
InChI Key: XQEPASCLPCAGTK-UHFFFAOYSA-N
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Description

2’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is an organic compound that belongs to the family of terphenyl derivatives. This compound is characterized by the presence of an amino group and two carboxylic acid groups attached to a terphenyl backbone. Terphenyl compounds are known for their rigid, planar structures, which make them useful in various applications, including materials science and organic electronics.

Scientific Research Applications

2’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the terphenyl backbone, followed by the introduction of amino and carboxylic acid groups. For instance, the terphenyl backbone can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst. The amino group can be introduced via nitration followed by reduction, and the carboxylic acid groups can be added through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid groups can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,1’4’,1’'-Terphenyl: A simpler terphenyl derivative without amino or carboxylic acid groups.

    3,3’‘,5,5’'-Tetracarboxylic acid terphenyl: A terphenyl derivative with four carboxylic acid groups.

    2’-Amino-[1,1’4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: A closely related compound with additional carboxylic acid groups.

Uniqueness

2’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[2-amino-3-(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c21-18-16(12-4-8-14(9-5-12)19(22)23)2-1-3-17(18)13-6-10-15(11-7-13)20(24)25/h1-11H,21H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEPASCLPCAGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)C(=O)O)N)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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